

# Improving the entrapment efficiency of hydrophilic drugs in Span 60 niosomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Sorbitan monooctadecanoate |           |
| Cat. No.:            | B8771408                   | Get Quote |

## **Technical Support Center: Span 60 Niosome Formulation**

Welcome to the technical support center for optimizing the formulation of Span 60 niosomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the entrapment efficiency of hydrophilic drugs.

## Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My entrapment efficiency (%EE) for a hydrophilic drug is consistently low. What are the most common causes and how can I fix it?

A1: Low entrapment efficiency for hydrophilic drugs is a common challenge. The primary issue is often the leakage of the drug from the aqueous core of the niosomes into the external medium during formulation. Here are the key factors to investigate:

- Cholesterol to Surfactant Ratio: The rigidity of the niosomal membrane is crucial for retaining water-soluble drugs. Cholesterol is a key component that stabilizes the bilayer. An improper ratio can lead to a leaky membrane.[1][2]
- Hydration Conditions: The temperature, time, and volume of the hydration medium are critical. The hydration temperature must be above the gel-liquid phase transition temperature

### Troubleshooting & Optimization





(Tc) of Span 60 to ensure proper vesicle formation.[3][4] Insufficient hydration time may lead to incomplete vesicle formation.[5]

- Preparation Method: The chosen method significantly impacts the vesicle structure and, consequently, the entrapment efficiency. For hydrophilic drugs, methods that create a larger aqueous core, like the reverse-phase evaporation technique, can be more effective.[6][7]
- pH of the Hydration Medium: The pH can influence the ionization state of both the drug and the surfactant, affecting their interaction and the drug's ability to remain in the aqueous core.
   [6]

Q2: How do I optimize the Span 60:Cholesterol ratio to improve entrapment efficiency?

A2: The ratio of Span 60 to cholesterol directly influences membrane stability and permeability.

- Role of Cholesterol: Cholesterol increases the rigidity of the niosomal bilayer, making it less permeable to the encapsulated hydrophilic drug.[1][3] It helps decrease the chain order in the gel state and increase it in the liquid state, leading to a more stable, less leaky vesicle.[1]
   [3]
- Finding the Optimal Ratio: An equimolar (1:1) ratio of Span 60 to cholesterol is often a successful starting point and has been shown to yield high entrapment efficiencies for various drugs.[5][8] However, the optimal ratio can be drug-dependent. It is recommended to perform a study varying the molar ratios (e.g., 1:0.5, 1:1, 1.5:1) to find the peak entrapment for your specific drug. Increasing cholesterol content generally improves entrapment, but excessive amounts can disrupt the bilayer and cause a decrease in efficiency.[8][9]

Q3: What is the recommended preparation method for encapsulating hydrophilic drugs in Span 60 niosomes?

A3: Several methods can be used, each with distinct advantages and disadvantages for hydrophilic drug encapsulation.

Thin-Film Hydration (TFH): This is the most common and straightforward method. It can
produce multilamellar vesicles (MLVs) with high entrapment efficiency for hydrophilic drugs,
as the drug is dissolved in the aqueous hydration medium and becomes entrapped between
the bilayers.[10][11]

### Troubleshooting & Optimization





- Reverse-Phase Evaporation (REV): This method is particularly effective for hydrophilic drugs
  as it can create large unilamellar vesicles (LUVs) with a large aqueous core, leading to high
  encapsulation efficiency, potentially up to 65%.[6][7]
- Ether Injection: This technique involves slowly injecting an organic solution of the surfactant
  and cholesterol into a heated aqueous phase containing the drug.[3][11] While it can
  produce unilamellar vesicles, the entrapment efficiency for hydrophilic drugs may be lower
  compared to TFH or REV.[12]

For a starting point, the Thin-Film Hydration method is recommended due to its simplicity and effectiveness. If efficiency remains low, the Reverse-Phase Evaporation method is a strong alternative.

Q4: Should I use a charge-inducing agent to improve the entrapment of my hydrophilic drug?

A4: Yes, incorporating a charge-inducing agent can significantly improve both entrapment efficiency and the stability of the niosomal formulation.

- Mechanism of Action: Agents like Dicetyl phosphate (DCP) impart a negative charge to the surface of the niosomes.[8][10] This surface charge creates electrostatic repulsion between the vesicles, which prevents aggregation and fusion, leading to a more stable suspension.[7]
   [13] This stability helps in better retention of the entrapped drug.
- Recommended Concentration: Typically, a small molar percentage (e.g., 2.5-5 mol%) of the charge-inducing agent relative to the total surfactant and cholesterol is sufficient.[10] It is important to note that excessively high concentrations can negatively impact vesicle stability and reduce entrapment efficiency.[10]

Q5: How do hydration time and temperature affect the formation of Span 60 niosomes and drug entrapment?

A5: Hydration parameters are critical for successful niosome formation.

• Hydration Temperature: The hydration process must be conducted at a temperature above the phase transition temperature (Tc) of the surfactant. For Span 60, which has a high Tc, this ensures the surfactant bilayer is in a fluid, liquid-crystalline state, allowing for proper







hydration and self-assembly into closed vesicles.[3][4] A common temperature used is 60°C. [3][14]

• Hydration Time: Sufficient time must be allowed for the complete hydration of the surfactant film. Incomplete hydration results in poorly formed vesicles and low entrapment. Studies have shown that a hydration time of around 60 minutes can be optimal for achieving smaller vesicle sizes and higher entrapment efficiency compared to shorter durations.[5][15]

## **Quantitative Data Summary**

The following table summarizes findings from various studies on the impact of formulation variables on the entrapment efficiency of drugs in Span 60 niosomes.



| Drug Type   | Drug                                | Surfactant:<br>Cholesterol<br>Ratio<br>(Molar/Weig<br>ht) | Preparation<br>Method  | Key Finding                                                                                      | Entrapment<br>Efficiency<br>(%EE) |
|-------------|-------------------------------------|-----------------------------------------------------------|------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------|
| Hydrophilic | Tenofovir<br>Disoproxil<br>Fumarate | 1:1 ratio<br>showed<br>higher EE<br>than other<br>ratios. | Thin-Film<br>Hydration | Increasing cholesterol up to a 1:1 ratio increased %EE.                                          | 37% - 96%[8]                      |
| Hydrophilic | Methylene<br>Blue                   | 1:1 (Span<br>60:Cholester<br>ol)                          | Thin-Film<br>Hydration | 60 min hydration time and 5 mL hydration volume yielded optimal results.                         | ~40.1%[5][15]<br>[16]             |
| Hydrophilic | Zidovudine                          | Ratios from 1:1 to 2.5:1 (Span 60:Cholester ol)           | Film<br>Hydration      | Increasing the Span 60 to cholesterol ratio enhanced entrapment efficiency.                      | 58.9% -<br>82.5%[9]               |
| Hydrophilic | 5-Fluorouracil                      | 1:1 (Span<br>60:Cholester<br>ol)                          | Thin-Film<br>Hydration | TFH method<br>showed<br>higher EE<br>compared to<br>other<br>methods for<br>Span 60<br>niosomes. | ~50% - 68%<br>[12]                |



| Hydrophilic | Niacinamide | Increasing<br>concentration<br>s of Span 60<br>& Cholesterol | Thin-Film<br>Hydration | Increasing surfactant and cholesterol led to higher %EE. | Up to 99.1%<br>[17]                          |
|-------------|-------------|--------------------------------------------------------------|------------------------|----------------------------------------------------------|----------------------------------------------|
| Antifungal  | Fluconazole | 1:1 to 3:1<br>(Span<br>60:Cholester<br>ol by weight)         | Ether<br>Injection     | Increasing Span 60 concentration increased entrapment.   | Not specified,<br>but trend<br>observed.[18] |

## Detailed Experimental Protocols Protocol 1: Thin-Film Hydration (TFH) Method

This method is widely used for its simplicity and effectiveness in encapsulating both hydrophilic and lipophilic drugs.[11]

#### Materials:

- Span 60
- Cholesterol
- Hydrophilic drug
- Volatile organic solvent (e.g., chloroform, methanol, or a mixture)
- Aqueous hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Water bath

#### Procedure:



- Dissolution: Accurately weigh and dissolve Span 60 and cholesterol in the desired molar ratio in a sufficient volume of the organic solvent in a round-bottom flask.
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of approximately 40-60°C. A thin, dry film of the surfactant-cholesterol mixture will form on the inner wall of the flask.[17][19]
- Drying: To ensure complete removal of the organic solvent, place the flask in a desiccator under vacuum for at least 24 hours.[17]
- Hydration: Prepare an aqueous solution of the hydrophilic drug in the chosen buffer. Add this solution to the flask containing the dry film.
- Vesicle Formation: Hydrate the film by rotating the flask in a water bath set to a temperature above the Tc of Span 60 (typically ~60°C).[3][14] Continue this process with gentle agitation for approximately 1 hour to allow for the formation of multilamellar vesicles (MLVs).[5] The resulting suspension will appear milky.
- Sizing (Optional): To obtain smaller, more uniform vesicles, the niosomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes.[5][10]

### Protocol 2: Reverse-Phase Evaporation (REV) Method

This technique is highly effective for encapsulating hydrophilic molecules, as it typically forms vesicles with a large aqueous core.[6][7]

#### Materials:

- Span 60
- Cholesterol
- Organic solvent mixture (e.g., chloroform and diethyl ether)
- Aqueous buffer containing the dissolved hydrophilic drug
- Rotary evaporator



Sonicator (bath or probe)

#### Procedure:

- Organic Phase Preparation: Dissolve Span 60 and cholesterol in the organic solvent mixture in a round-bottom flask.
- Aqueous Phase Addition: Add the aqueous buffer containing the dissolved drug to the organic phase.
- Emulsion Formation: Sonicate the mixture at 4-5°C until a clear, stable water-in-oil (w/o) emulsion or a viscous gel is formed.[3][7]
- Solvent Evaporation: Connect the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature around 40-60°C.[14][19] As the solvent evaporates, the emulsion breaks, and the surfactant layers fold upon themselves to form niosomes.
- Final Hydration: The resulting viscous niosome suspension can be diluted with additional buffer and heated gently (e.g., 60°C for 10 minutes) to complete the formation process.[3] [14]

#### **Visual Guides and Workflows**





Click to download full resolution via product page

Caption: Workflow for niosome preparation using the Thin-Film Hydration method.





Click to download full resolution via product page

Caption: Key factors influencing hydrophilic drug entrapment in niosomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. eijppr.com [eijppr.com]
- 4. Niosome: A future of targeted drug delivery systems PMC [pmc.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 5. mdpi.com [mdpi.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of surfactant-cholesterol ratio on zidovudine niosomes [wisdomlib.org]
- 10. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line PMC [pmc.ncbi.nlm.nih.gov]
- 13. riptonline.org [riptonline.org]
- 14. ijpras.com [ijpras.com]
- 15. researchgate.net [researchgate.net]
- 16. (Open Access) The Effects of Hydration Parameters and Co-Surfactants on Methylene Blue-Loaded Niosomes Prepared by the Thin Film Hydration Method. (2019) | Li Key Yeo |
   57 Citations [scispace.com]
- 17. scispace.com [scispace.com]
- 18. scispace.com [scispace.com]
- 19. riptonline.org [riptonline.org]
- To cite this document: BenchChem. [Improving the entrapment efficiency of hydrophilic drugs in Span 60 niosomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8771408#improving-the-entrapment-efficiency-of-hydrophilic-drugs-in-span-60-niosomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com